molecular formula C17H15F3N2O3S B2389742 N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide CAS No. 2413868-19-4

N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide

Cat. No.: B2389742
CAS No.: 2413868-19-4
M. Wt: 384.37
InChI Key: RPJCFWNCXZTYMF-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-8-4-5-9-15(13)22-11-10-14(16(22)23)21-26(24,25)12-6-2-1-3-7-12/h1-9,14,21H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJCFWNCXZTYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate (NaHCO3) and at low temperatures, around -90 to -95°C, using liquid nitrogen . The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to maintain low temperatures and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The benzenesulfonamide moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of benzenesulfonamide, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide distinguishes it from other similar compounds. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications, particularly in medicinal chemistry and drug development.

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